Diethyl ((benzyloxy)methyl)phosphonate

Descripción general

Descripción

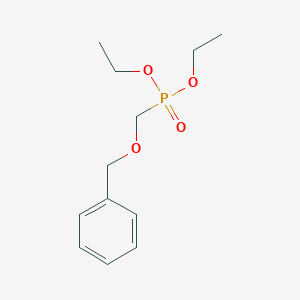

Diethyl ((benzyloxy)methyl)phosphonate is an organophosphorus compound with the chemical formula C12H19O4P It is a phosphonate ester that contains a benzyloxy group attached to the phosphorus atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl ((benzyloxy)methyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method involves the use of trichloroacetimidate and acetate coupling methods via C–O bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction rates and yields . Additionally, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts have been employed for large-scale preparations .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl ((benzyloxy)methyl)phosphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phosphonates.

Oxidation Reactions: Products include phosphonic acids and their derivatives.

Reduction Reactions: Products include phosphine derivatives and reduced phosphonates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have demonstrated that diethyl ((benzyloxy)methyl)phosphonate derivatives exhibit significant antimicrobial activity. Research indicates that these compounds can serve as potential substitutes for traditional antibiotics, particularly against strains of Escherichia coli . The introduction of phosphonate groups enhances metabolic stability and bioavailability, making these compounds attractive candidates for drug development.

Synthesis of Bioactive Compounds

this compound is often used as a building block in the synthesis of various bioactive molecules. It participates in reactions such as the Horner-Wadsworth-Emmons reaction, which is pivotal for creating stilbene derivatives with potential anticancer properties . The versatility of this compound allows it to be modified to produce a range of pharmacologically relevant substances.

Material Science

Flame Retardants

Phosphonates, including this compound, are utilized in the development of flame retardants. The phosphonate group contributes to the thermal stability and fire resistance of polymers, making them suitable for applications in construction materials and textiles . This application is particularly relevant in industries where fire safety is paramount.

Stabilizers in Plastics

In addition to flame retardancy, this compound can function as a stabilizer in plastic formulations. Its chemical properties help prevent degradation under heat and light exposure, thereby extending the lifespan of plastic products .

Environmental Applications

Pesticide Development

The compound has been explored for use in synthesizing new insecticides. Its ability to modify biological pathways makes it a candidate for developing environmentally friendly pest control agents that target specific pests while minimizing harm to non-target organisms .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of diethyl ((benzyloxy)methyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s phosphonate group can mimic the natural substrate of enzymes, leading to competitive inhibition . Additionally, its benzyloxy group can interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl 4-Methylbenzylphosphonate: This compound has a similar structure but contains a methyl group on the benzene ring.

Diethyl Benzylphosphonate: Lacks the benzyloxy group and has different reactivity and applications.

Uniqueness

Diethyl ((benzyloxy)methyl)phosphonate is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in organic solvents and its ability to participate in specific chemical reactions. Additionally, the presence of the benzyloxy group can influence the compound’s biological activity, making it a valuable molecule for research and industrial applications.

Actividad Biológica

Diethyl ((benzyloxy)methyl)phosphonate is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes available research findings, highlighting the compound's synthesis, biological activities, and implications for future drug development.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl phosphite with an appropriate benzyloxy precursor. Recent studies have developed efficient synthetic pathways that enhance yield and purity, making it feasible for further biological testing. For instance, a palladium-catalyzed method has been reported, which significantly improves the yield of related phosphonates .

Antimicrobial Properties

Recent studies have demonstrated that this compound derivatives exhibit significant antimicrobial activity against various bacterial strains, particularly Escherichia coli. The minimal inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth. Notably, modifications to the phenyl ring of the benzyl group influence antimicrobial efficacy. For example, diethyl benzylphosphonate derivatives showed a marked cytotoxic effect on E. coli strains K12 and R2-R4, with varying levels of effectiveness depending on substituents .

Table 1: Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives

| Compound | MIC (µg/mL) | Activity Against Strains |

|---|---|---|

| Diethyl benzylphosphonate | 50 | K12, R2-R4 |

| 4-(Pinacol Boronic Ester) | 50 | K12, R2-R4 |

| 1,2-bis(4-chloromethylphenyl) | 25 | K12 |

The introduction of various substituents has been shown to enhance the selectivity and activity against pathogenic strains compared to conventional antibiotics like ciprofloxacin .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated through cellular studies. These studies reveal that the compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The oxidative damage is evidenced by changes in DNA topology observed through agarose gel electrophoresis after treatment with Fpg protein .

Table 2: Cytotoxicity Assessment

| Compound | DNA Damage (%) | Observations |

|---|---|---|

| Diethyl benzylphosphonate | 3.5 | Strong oxidative stress |

| Control (untreated) | 0 | No observable damage |

The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial DNA replication and repair processes. The compound's ability to induce oxidative stress leads to substantial modifications in bacterial DNA structures, ultimately resulting in cell death . This mechanism is critical for understanding how such compounds can be developed into effective antimicrobial agents.

Case Studies and Future Directions

Several case studies highlight the potential of this compound as a lead compound for new antibiotic therapies. For instance, research focusing on its derivatives has indicated promising results in overcoming antibiotic resistance in E. coli strains .

Future research should focus on:

- Structure-Activity Relationship (SAR) : Detailed studies on how different substituents affect biological activity.

- In Vivo Studies : Testing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Further elucidation of the biochemical pathways affected by these compounds.

Propiedades

IUPAC Name |

diethoxyphosphorylmethoxymethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O4P/c1-3-15-17(13,16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWAARAHUXRVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COCC1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471818 | |

| Record name | Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89268-01-9 | |

| Record name | Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.